molecular formula C9H17NO5S B12943489 tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B12943489
M. Wt: 251.30 g/mol
InChI Key: KAIIZZXQUWMVAF-UHFFFAOYSA-N
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Description

tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is an organic compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms. The tert-butyl group and the ethyl group attached to the ring provide steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-chloroacetate with ethylamine to form tert-butyl 2-ethylaminoacetate. This intermediate is then reacted with sulfur dioxide and an oxidizing agent to form the desired oxathiazolidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiazolidine ring can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: The compound can be reduced to form thiol or thioether derivatives.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone or sulfoxide derivatives, while reduction can produce thiol or thioether derivatives.

Scientific Research Applications

tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is unique due to the presence of both tert-butyl and ethyl groups, which provide steric hindrance and influence its reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable tool for exploring new chemical reactions and applications.

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl 5-ethyl-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C9H17NO5S/c1-5-7-6-10(16(12,13)15-7)8(11)14-9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

KAIIZZXQUWMVAF-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C

Origin of Product

United States

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